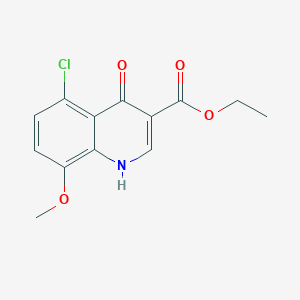![molecular formula C7H11NO4 B6279655 rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1690143-97-5](/img/new.no-structure.jpg)
rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring and functional groups that make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Functional Group Introduction: The introduction of the hydroxyethyl and carbamoyl groups can be accomplished through nucleophilic substitution reactions. For example, the hydroxyethyl group can be introduced via the reaction of an epoxide with a suitable nucleophile, while the carbamoyl group can be introduced through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its functional groups make it a useful probe for investigating enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The cyclopropane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid methyl ester: A methyl ester derivative with similar reactivity but different solubility and stability properties.
rac-(1R,2S)-2-[(2-aminoethyl)carbamoyl]cyclopropane-1-carboxylic acid: An aminoethyl derivative with distinct biological activity and potential therapeutic applications.
This compound ethyl ester: An ethyl ester derivative with altered pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1690143-97-5 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.2 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



